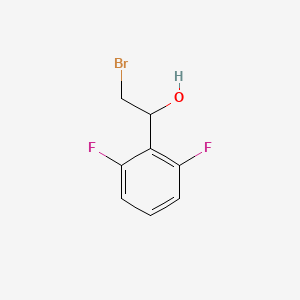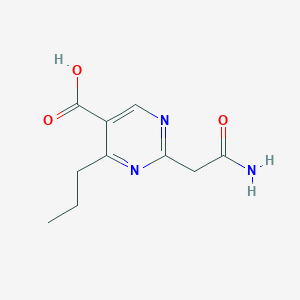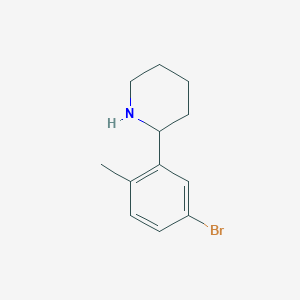
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a benzyloxycarbonyl-protected amino group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The amino group on the pyrazole ring is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions (e.g., using palladium on carbon) to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium on carbon (Pd/C) for hydrogenation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Free amine derivatives
Applications De Recherche Scientifique
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors associated with pyrazole structures.
Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Its derivatives may be used in biological assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)acetic acid: Lacks the benzyloxycarbonyl protection, making it more reactive but less stable.
2-(4-(((Methoxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid: Features a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may alter its reactivity and solubility.
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)propanoic acid: Contains a propanoic acid moiety, which may affect its biological activity and synthetic utility.
Uniqueness
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. The benzyloxycarbonyl group provides protection for the amino group, allowing for selective reactions at other sites, while the acetic acid moiety offers versatility in further functionalization.
This compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Propriétés
Formule moléculaire |
C13H13N3O4 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
2-[4-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H13N3O4/c17-12(18)8-16-7-11(6-14-16)15-13(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,19)(H,17,18) |
Clé InChI |
RVCMEQUMLRYRAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=CN(N=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



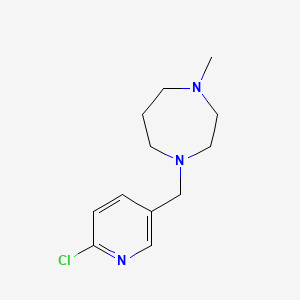
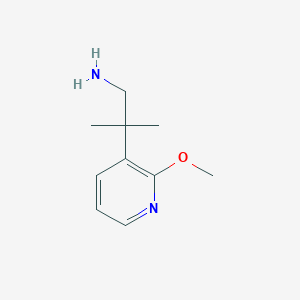
amino]valeric acid](/img/structure/B13544282.png)

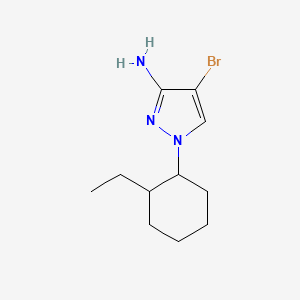
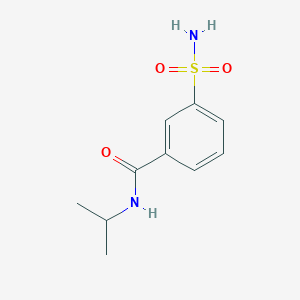

![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)
